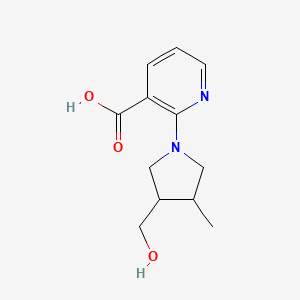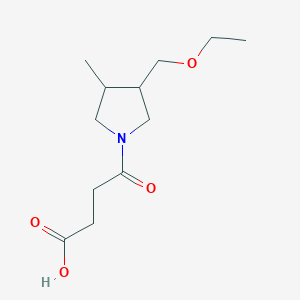![molecular formula C13H24N2O2 B1479157 2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one CAS No. 2097956-43-7](/img/structure/B1479157.png)
2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one (also known as azaspirodecanedione or AZD) is a synthetic heterocyclic compound that has been utilized for a variety of research and laboratory applications. AZD has been studied for its potential therapeutic applications, as well as its ability to act as an inhibitor of certain enzymes and neurotransmitters. In addition, AZD has been studied for its ability to bind to and modulate certain receptors.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Research on 2-azaspiro[4.5]deca-1,6,9-trien-8-one derivatives has shown interest due to their biological activity. A straightforward synthesis method involves three-component condensation, indicating their potential for diverse chemical modifications (Shklyaev et al., 2011).
- Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one have been synthesized for antimicrobial testing, showcasing the compound's role in developing new antimicrobial agents (Singh et al., 2021).
- Gabapentin-based synthesis efforts have led to the development of biologically active compounds, highlighting the versatility of the azaspiro[4.5]decane framework in medicinal chemistry applications (Amirani Poor et al., 2018).
Biological Activity and Applications
- Anticonvulsant Properties of derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione have been explored, revealing significant anticonvulsant activity, thus offering insights into potential therapeutic uses (Obniska et al., 2005).
- Antibacterial drugs targeting respiratory tract infections have been developed using the 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines scaffold, demonstrating potent in vitro and in vivo activity against various respiratory pathogens, including multidrug-resistant strains (Odagiri et al., 2013).
- Antihypertensive activity has been reported for 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, indicating the compound's potential for developing new treatments for hypertension (Caroon et al., 1981).
Propiedades
IUPAC Name |
2-amino-1-[4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-17-9-11-8-15(12(16)7-14)10-13(11)5-3-2-4-6-13/h11H,2-10,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZVMKRPHQVIPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CC12CCCCC2)C(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

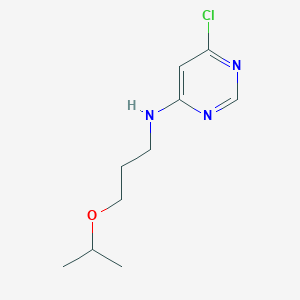



![(6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol](/img/structure/B1479078.png)
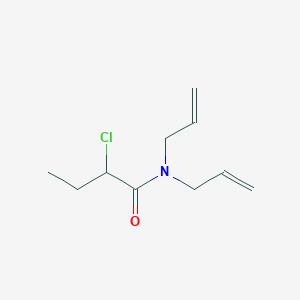
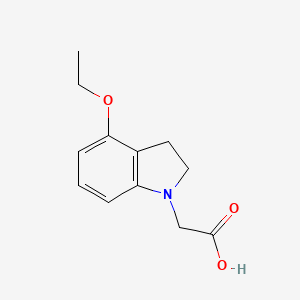
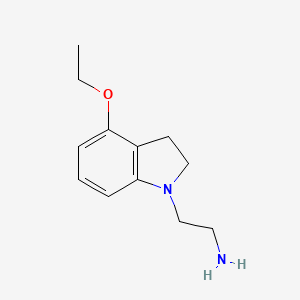
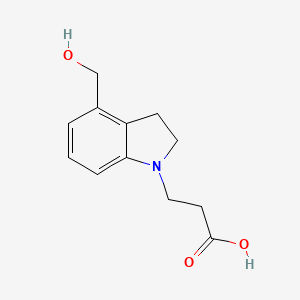

![5-(2-aminoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479091.png)
